Pt(II) Complex of (1-Methyl-1H-imidazol-2-yl)methanamine (Pt-4a) Exhibits 4.2-Fold Higher Cytotoxicity than [Pt(bpy)Cl₂] and Comparable Potency to Cisplatin in NCI-H460 Lung Cancer Cells
The Pt(II) complex Pt-4a, formed with (1-methyl-1H-imidazol-2-yl)methanamine as a ligand, demonstrated an EC₅₀ of 172.7 µM against NCI-H460 non-small-cell lung cancer cells in an MTT assay. This represents a 4.2-fold enhancement in cytotoxic potency compared to the structurally related Pt(II) complex with 2,2′-bipyridine, [Pt(bpy)Cl₂] (EC₅₀ = 726.5 µM). Notably, the potency of Pt-4a approaches that of the clinical benchmark cisplatin (EC₅₀ = 78.3 µM) in the same cell line [1].
| Evidence Dimension | In vitro cytotoxicity (EC₅₀, MTT assay) |
|---|---|
| Target Compound Data | EC₅₀ = 172.7 µM (Pt-4a complex containing (1-methyl-1H-imidazol-2-yl)methanamine ligand) |
| Comparator Or Baseline | [Pt(bpy)Cl₂]: EC₅₀ = 726.5 µM; Cisplatin: EC₅₀ = 78.3 µM |
| Quantified Difference | Pt-4a is 4.2-fold more potent than [Pt(bpy)Cl₂]; Pt-4a EC₅₀ is 2.2-fold higher (less potent) than cisplatin |
| Conditions | NCI-H460 human non-small-cell lung cancer cell line; MTT assay |
Why This Matters
This demonstrates that the 1-methylimidazole-2-methanamine ligand confers a measurable advantage over the widely used bipyridine scaffold in forming cytotoxic Pt(II) complexes, making it a relevant building block for developing next-generation platinum chemotherapeutics.
- [1] Ferri, N., Cazzaniga, S., Mazzarella, L., Curigliano, G., Lucchini, G., Zerla, D., Gandolfi, R., Facchetti, G., Pellizzoni, M., & Rimoldi, I. (2013). Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. Bioorganic & Medicinal Chemistry, 21(8), 2379–2386. https://doi.org/10.1016/j.bmc.2013.01.063 View Source
